molecular formula C11H7N3O3 B1615781 1H-Benzimidazole, 2-(5-nitro-2-furanyl)- CAS No. 3945-78-6

1H-Benzimidazole, 2-(5-nitro-2-furanyl)-

Cat. No.: B1615781
CAS No.: 3945-78-6
M. Wt: 229.19 g/mol
InChI Key: GOUDVMWLWAFVMC-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(5-nitro-2-furanyl)- is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 5-nitro-2-furanyl group. This compound’s synthesis typically involves cyclization and substitution reactions, as seen in analogous benzimidazole derivatives .

Properties

CAS No.

3945-78-6

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H7N3O3/c15-14(16)10-6-5-9(17-10)11-12-7-3-1-2-4-8(7)13-11/h1-6H,(H,12,13)

InChI Key

GOUDVMWLWAFVMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)[N+](=O)[O-]

Other CAS No.

3945-78-6

Origin of Product

United States

Scientific Research Applications

1H-Benzimidazole, 2-(5-nitro-2-furanyl)-, also known as C11H7N3O3, is a chemical compound featuring a benzimidazole moiety with a nitrofuranyl substituent . Benzimidazoles, comprising a benzene ring fused with an imidazole ring, are significant heterocyclic compounds in medicinal chemistry and drug discovery .

Biological Activities

Benzimidazole derivatives exhibit a wide range of biological activities :

  • Antimicrobial Activity: Benzimidazole derivatives have demonstrated antimicrobial potency against various bacterial and fungal strains . For example, purine benzimidazole hybrids have shown activity against multidrug-resistant S. aureus strains . Some α-aminonitrile-based benzimidazole derivatives also exhibit antibacterial and antifungal activities .
  • Anti-inflammatory Activity: Certain benzimidazole derivatives have shown anti-inflammatory effects . Some compounds have demonstrated inhibition of inflammation comparable to standard drugs like diclofenac .
  • Antiulcer Activity: Benzimidazole-piperazine conjugated analogs have been assessed for their in vivo antiulcer properties . Some derivatives have shown remarkable protection against ulcers compared to omeprazole .
  • Other Activities: Benzimidazoles have demonstrated anticancer, antioxidant, and anticonvulsant activities .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents at Position 2 Molecular Weight Biological Activity Key References
1H-Benzimidazole, 2-(5-nitro-2-furanyl)- 5-nitro-2-furanyl ~259.21 g/mol Antimicrobial, antitumor (theoretical)
Etonitazepyne (4-ethoxyphenyl)methyl, pyrrolidinyl 437.50 g/mol Opioid receptor binding (studied)
2-(3,5-Dinitrophenyl)-1H-benzimidazole 3,5-dinitrophenyl 298.22 g/mol Antitumor (experimental)
2-(Chloromethyl)-1H-benzimidazole Chloromethyl 166.61 g/mol Precursor for antitumor agents
Timoprazole Pyridylmethylsulfinyl 273.31 g/mol Proton pump inhibition

Key Observations:

  • Pharmacological Diversity : Despite structural similarities, functional groups dictate activity. For example, etonitazepyne’s pyrrolidinyl and ethoxyphenyl groups enable opioid receptor interactions, unlike the nitro-furan moiety .

Preparation Methods

Condensation of 5-Nitro-2-furaldehyde with 1,2-Phenylenediamine Derivatives

The most commonly employed method for synthesizing 1H-Benzimidazole, 2-(5-nitro-2-furanyl)- involves the condensation of 5-nitro-2-furaldehyde with 1,2-phenylenediamine under oxidative conditions.

  • Reaction Conditions : Typically carried out in methanol solvent with potassium ferricyanide as an oxidizing agent, under reflux with exposure to air.
  • Reaction Time : Approximately 3 hours.
  • Yields : High yields reported, e.g., 83% for the parent compound.
  • Purification : Products are recrystallized from ethanol/water mixtures (80:20).

Example Synthesis Scheme:

Reagents Conditions Product Yield Melting Point (°C) Notes
5-Nitro-2-furaldehyde + 1,2-phenylenediamine Methanol, K3[Fe(CN)6], reflux 3 h 83% 225–226 Tan solid, high purity
5-Nitro-2-furaldehyde + 4-chloro-1,2-phenylenediamine Methanol, reflux 16 h 55% 234–235 Yellow solid
5-Nitro-2-furaldehyde + 4-fluoro-1,2-phenylenediamine Methanol, reflux 3 h 25% 224–225 Yellow-green solid
5-Nitro-2-furaldehyde + 2,3-diaminotoluene Methanol, reflux 3 h 75% 222–223 Brown-tan solid

This method is straightforward, scalable, and produces compounds with high purity and good yields. It allows for substitution on the phenylenediamine ring to produce various derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate benzimidazole synthesis, including derivatives similar to 1H-Benzimidazole, 2-(5-nitro-2-furanyl)-.

  • Advantages : Reduced reaction times (minutes instead of hours), solvent-free or minimal solvent conditions, improved yields, and purity.
  • Typical Procedure : Condensation of 1,2-diaminobenzenes with aldehydes or carboxylic acids under microwave irradiation, sometimes using catalysts such as mineral acids or Lewis acids.
  • Catalysts Used : Montmorillonite KSF/K10, polyphosphoric acid, hydrochloric acid, or other acid catalysts.
  • Reaction Time : Often less than 20 minutes.
  • Yields : High yields reported, often above 80-90%.

Representative Microwave-Assisted Reaction:

Substrate Pair Catalyst / Conditions Reaction Time Yield (%) Notes
1,2-Diaminobenzene + 5-nitro-2-furaldehyde Microwave irradiation, acid catalyst 5–20 min ~85-90 Solvent-free or minimal solvent
2-Nitroanilines + carboxylic acids SnCl2 reduction, microwave, 130 °C 5 min High One-pot synthesis

Microwave-assisted methods provide a green chemistry approach with rapid synthesis and easy workup, suitable for library synthesis of benzimidazole derivatives.

Oxidative Condensation Using Various Oxidants

Oxidative condensation of 1,2-phenylenediamines with aldehydes using different oxidants has been reported:

  • Oxidants : Nitrobenzene, benzoquinone, sodium metabisulfite, mercuric oxide, lead tetraacetate, iodine, copper(II) acetate, and even air.
  • Solvents : Methanol, ethanol, or neat conditions.
  • Yields : Generally good to excellent, depending on oxidant and substrate.

This method is flexible and allows for the preparation of various substituted benzimidazoles, including 2-(5-nitro-2-furanyl) derivatives.

One-Step Synthesis Using Potassium Ferricyanide Oxidation

A specific one-step synthesis involves:

  • Mixing 5-nitro-2-furaldehyde with 1,2-phenylenediamine in methanol.
  • Adding potassium ferricyanide solution in water.
  • Heating under reflux with air exposure.
  • Isolating the product by filtration and recrystallization.

This approach provides a high yield (up to 83%) of 1H-Benzimidazole, 2-(5-nitro-2-furanyl)- in a single step without isolating intermediates.

Catalytic Methods and Solvent-Free Conditions

  • Use of heterogeneous catalysts such as silica-supported reagents, Wells-Dawson heteropoly acids, or copper-based catalysts under microwave or conventional heating has been reported.
  • Solvent-free microwave-assisted synthesis enhances reaction rates and yields.
  • Catalysts can often be reused multiple times without significant loss of activity.
  • Environmentally friendly and sustainable protocols have been developed, emphasizing green chemistry principles.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield Range (%) Advantages Notes
Oxidative condensation with potassium ferricyanide 5-nitro-2-furaldehyde + 1,2-phenylenediamine + K3[Fe(CN)6], MeOH, reflux 3 hours 25–83 Simple, high purity Air oxidation, easy purification
Microwave-assisted synthesis 1,2-Diaminobenzene + aldehyde, acid catalyst, MW 5–20 minutes 80–95 Rapid, green, solvent-free possible Catalyst reuse, scalable
Oxidative condensation with other oxidants Nitrobenzene, benzoquinone, iodine, etc. Hours Moderate to high Versatile oxidants Requires handling of oxidants
One-step synthesis with potassium ferricyanide Same as oxidative condensation 3 hours Up to 83 One-step, no intermediate isolation Efficient for nitrofuranyl derivatives
Catalytic solvent-free methods Silica-supported catalysts, heteropoly acids, Cu catalysts Minutes to hours High Environmentally friendly, catalyst reuse Suitable for library synthesis

Detailed Research Findings

  • Yield and Purity : The potassium ferricyanide oxidation method yields 1H-Benzimidazole, 2-(5-nitro-2-furanyl)- with an 83% yield and high purity, confirmed by melting point and spectroscopic data.
  • Substituent Effects : Substitutions on the phenylenediamine ring (e.g., chloro, fluoro, methyl) affect yield and melting point, indicating electronic and steric influences on the reaction outcome.
  • Microwave Advantages : Microwave-assisted methods reduce reaction times dramatically (minutes vs. hours), increase yields, and often eliminate the need for solvents, aligning with green chemistry goals.
  • Catalyst Reusability : Catalysts such as Cu-phen-MCM-41 have been reused multiple times without loss of activity, demonstrating the sustainability of these methods.

Q & A

Q. What analytical approaches confirm the stability of 2-(5-nitro-2-furanyl)-1H-benzimidazole under physiological conditions?

  • Methodology :
  • HPLC-MS stability assays : Incubate compounds in simulated gastric fluid (pH 1.2–3.0) and analyze degradation products .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via LC-UV .

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